N~2~-(4-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide -

N~2~-(4-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4586609
CAS Number:
Molecular Formula: C19H32N4O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

OPC-14523 (1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate)

Compound Description: OPC-14523 is a novel compound demonstrating high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter []. It shows antidepressant-like effects in animal models, attributed to increased firing activity of putative 5-HT neurons in the dorsal raphe nucleus (DRN) [, ]. This effect is partially mediated by σ1 receptors and involves modulation of the 5-HT1A autoreceptor response []. Notably, OPC-14523 doesn't inhibit acetylcholinesterase, differentiating its mechanism from typical antidepressants [].

Compound Description: These compounds demonstrate central nervous system-stimulating activity and possess antidepressant-like effects []. They act as sigma receptor agonists, evidenced by their ability to reduce sleeping time induced by halothane and coma induced by cerebral concussion in mice, effects that are antagonized by sigma receptor antagonists [].

Compound Description: This series of derivatives was synthesized and investigated for their biological activity []. While specific activities weren't detailed in the abstract, their structural similarity to known bioactive compounds suggests potential therapeutic applications.

Compound Description: These compounds are a series of 1-aryl-4-propylpiperazines with varying affinities for 5-HT1A and 5-HT2A receptors []. The 5-HT2A receptor affinity was found to be dependent on the dipole moment and lipophilicity of the amide moiety [].

2-substituted 1-[3-(4-aryl-1-piperazinyl)propyl]-imidazoles (1-8)

Compound Description: These compounds were synthesized and their affinity for 5-HT1A and 5-HT2 receptors was determined []. The study explored the impact of the imidazole ring and its substituents on receptor interactions, suggesting multiple binding modes are possible.

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones (17-26)

Compound Description: These imide derivatives exhibited potent analgesic activity surpassing acetylsalicylic acid in the writhing syndrome test [, ]. Interestingly, some compounds also demonstrated antinociceptive activity and a significant suppression of spontaneous locomotor activity in mice [, ].

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives

Compound Description: This series was designed as potential 5-HT receptor ligands, highlighting the use of the 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline scaffold for targeting these receptors [].

Compound Description: 4-Me-PDTic is a potent and selective κ opioid receptor antagonist []. It displays high affinity (Ke = 0.37 nM) for κ opioid receptors and demonstrates significant selectivity over μ and δ opioid receptors [].

1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones (7-28)

Compound Description: This series of compounds were studied for their 5-HT1A and 5-HT2 receptor affinity []. Notably, two derivatives, 7 and 13, displayed potent 5-HT1A receptor binding (Ki = 1.72 ± 0.07 and 2.75 ± 0.59 nM, respectively) []. Interestingly, the impact of substituents on the 1-arylpiperazine portion in these compounds was opposite to that observed in simpler 1-arylpiperazines, suggesting a different binding mode [].

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: This compound was investigated for its hydrolysis kinetics under various pH and temperature conditions []. The study revealed specific acid- and base-catalyzed degradation pathways, providing valuable insights into its stability in aqueous solutions [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders []. Studies using Positron Emission Tomography (PET) demonstrated its dose-dependent occupancy of 5-HT1A receptors in the human brain [].

N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck []. It demonstrates potent in vitro activity against p56Lck and inhibits T cell proliferation []. BMS-279700 also exhibits in vivo activity, blocking the production of proinflammatory cytokines such as IL-2 and TNFα [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor derived from the 2-aminothiazole template []. This compound exhibits nanomolar to subnanomolar potency against Src family kinases in biochemical and cellular assays []. Notably, Dasatinib demonstrates oral efficacy in inhibiting proinflammatory cytokine production and is currently in clinical trials for chronic myelogenous leukemia [].

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a highly selective calcitonin gene-related peptide (CGRP) receptor antagonist []. This compound shows efficacy in alleviating migraine symptoms and displays high selectivity for CGRP receptors over adrenomedullin receptors []. Studies have shown its interaction with specific residues within the receptor, providing insights into its binding mechanism [].

N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides (VI-XIV)

Compound Description: These compounds were synthesized and evaluated for their central nervous system (CNS) activity []. Some compounds within this series showed a depressive effect on the CNS, indicating their potential as sedatives or tranquilizers [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides (5a-h)

Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer's disease []. Notably, compound 5b, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl) benzamide, exhibited potent butyrylcholinesterase inhibition (IC50= 0.82 ± 0.001 μM), comparable to the reference standard Eserine [].

N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and related compounds

Compound Description: This series was designed as potential dopaminergic ligands, focusing on interactions with D-1 and D-2 dopamine receptors []. While most lacked affinity for the D-1 receptor, some showed strong competition for D-2 binding, indicating potential as antipsychotics or for treating movement disorders [].

4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

Compound Description: This series of compounds exhibited diverse pharmacological activities, including analgesic effects, inhibition of amphetamine-induced hyperactivity, and effects on apomorphine-induced stereotypy and m-chlorophenylpiperazine-induced hypothermia [].

(E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamides

Compound Description: This series of acrylamides was investigated for its antiallergic properties []. Notably, compound 17p, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide, exhibited potent antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test, surpassing the potency of ketotifen and oxatomide [].

Compound Description: 5-DACTHF is an acyclic analog of tetrahydrofolic acid (THFA) that displays potent antitumor activity []. It inhibits the growth of tumor cells in culture and demonstrates in vivo activity against P388 leukemia []. Mechanistically, 5-DACTHF inhibits de novo purine biosynthesis by targeting enzymes like glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) [].

Compound Description: This research focused on designing sigma-2-selective ligands []. The study found that structural variations significantly impacted binding affinity and selectivity for sigma-1 and sigma-2 receptor subtypes, suggesting these are distinct pharmacological targets [].

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, primarily involving cleavage of the thiazolidinone ring, oxidation of the sulfide moiety, and N-dealkylation at the piperazine ring [].

Compound Description: This compound is a novel, small molecule CRF1 receptor antagonist radioligand with high affinity and selectivity for CRF1 receptors expressed in the rat cortex, pituitary, and recombinant HEK293e cells [].

N‐Phenyl‐N′‐[1‐[3‐(1‐aryl‐4‐piperazinyl)propan‐2‐ol]]ureas (3)

Compound Description: These compounds were synthesized from the 3‐phenylcarbamoyl‐5‐[(1‐aryl‐4‐piperazinyl)methyl]‐2‐iminooxazolidines (1) via the corresponding 2‐oxazolidinones (2) []. They were screened for their antiallergic and analgesic activities.

Properties

Product Name

N~2~-(4-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide

Molecular Formula

C19H32N4O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C19H32N4O3S/c1-4-17-6-8-18(9-7-17)23(27(3,25)26)16-19(24)20-10-5-11-22-14-12-21(2)13-15-22/h6-9H,4-5,10-16H2,1-3H3,(H,20,24)

InChI Key

HYRNJSJTCLFTCX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCCN2CCN(CC2)C)S(=O)(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCCN2CCN(CC2)C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.